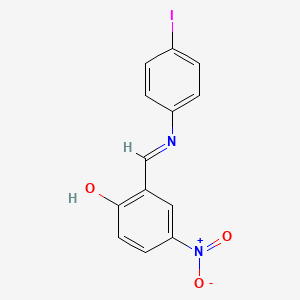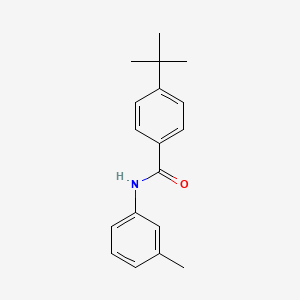
Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol involves a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-iodoaniline . The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of an amine from the imine bond.
Substitution: Introduction of various functional groups in place of the iodine atom.
Aplicaciones Científicas De Investigación
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Medicinal Chemistry: Exhibits potential antibacterial, antifungal, and anticancer properties.
Materials Science: Used in the development of photochromic materials, which have applications in imaging systems, optical computers, and photonics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes, pesticides, and explosives.
Mecanismo De Acción
The mechanism of action of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions . The compound’s imine and nitro groups play a crucial role in its biological activity, enabling it to interact with enzymes and other proteins, thereby exerting its antibacterial, antifungal, and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-bromophenyl)imino]methyl}-4-nitrophenol
- 2-{[(4-chlorophenyl)imino]methyl}-4-nitrophenol
- 2-{[(4-fluorophenyl)imino]methyl}-4-nitrophenol
Uniqueness
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs .
Propiedades
Fórmula molecular |
C13H9IN2O3 |
|---|---|
Peso molecular |
368.13 g/mol |
Nombre IUPAC |
2-[(4-iodophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H9IN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |
Clave InChI |
GDYAMKYKYQKABR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)



![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)
![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973776.png)
